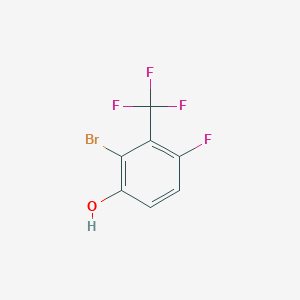

2-Bromo-4-fluoro-3-(trifluoromethyl)phenol

Description

Contextual Significance of Halogenated Phenols in Contemporary Chemical Research

Halogenated phenols are a class of organic compounds that have garnered significant attention in chemical research due to the profound influence of halogen substituents on the physicochemical properties of the parent phenol (B47542) molecule. The incorporation of halogen atoms can modulate acidity, lipophilicity, metabolic stability, and reactivity, making these compounds versatile intermediates in organic synthesis. fishersci.com For instance, the presence of halogens can direct the regioselectivity of further electrophilic aromatic substitutions and provide reactive handles for cross-coupling reactions, which are pivotal in the construction of complex molecular frameworks.

The trifluoromethyl group, in particular, is a highly sought-after substituent in medicinal chemistry. chemimpex.com Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the biological activity and pharmacokinetic profile of a drug candidate. The introduction of a trifluoromethyl group can improve metabolic stability by blocking sites of enzymatic oxidation and can increase binding affinity to target proteins. chemimpex.com

Rationale for Investigating 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol as a Key Synthetic Scaffold

The compound 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol incorporates a unique combination of substituents that make it a highly attractive scaffold for synthetic chemists. The presence of bromine, fluorine, and a trifluoromethyl group on the phenol ring suggests a rich and varied reactivity. The bromine atom can serve as a versatile handle for a wide range of transformations, including Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

The fluorine and trifluoromethyl substituents are expected to significantly influence the electronic properties of the aromatic ring, rendering it more electron-deficient. This electronic modulation can affect the reactivity of the phenol and the aryl ring itself. The unique substitution pattern of 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol offers the potential for the synthesis of novel and highly functionalized molecules with potential applications in drug discovery and materials science.

Scope and Research Objectives for Comprehensive Study of the Compound's Chemical Properties and Reactivity

A comprehensive investigation into the chemical properties and reactivity of 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol would aim to elucidate its full potential as a synthetic building block. Key research objectives would include:

Development of an efficient and scalable synthesis: Establishing a reliable and high-yielding protocol for the preparation of 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol is a primary objective. This would likely involve the selective bromination of a suitable precursor.

Exploration of its reactivity: A systematic study of the compound's reactivity at its various functional groups (hydroxyl, bromine, and the aromatic ring) would be crucial. This would involve subjecting the compound to a range of reaction conditions to understand its behavior in nucleophilic and electrophilic substitutions, cross-coupling reactions, and transformations of the hydroxyl group.

Application in the synthesis of target molecules: A major goal would be to demonstrate the utility of 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol as a scaffold by employing it in the synthesis of more complex and potentially bioactive molecules. This would validate its role as a valuable intermediate in organic synthesis.

While specific research on the synthesis and reactivity of 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol is limited in publicly available literature, its structural similarity to other well-studied halogenated phenols allows for informed predictions about its chemical behavior. The following sections will draw upon this knowledge to present a detailed, albeit partially speculative, overview of this promising synthetic intermediate.

Chemical Properties of 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol

Based on available data for the closely related compound 2-Bromo-4-(trifluoromethyl)phenol, the following physical properties can be anticipated. chemimpex.com

| Property | Value |

| Molecular Formula | C₇H₃BrF₄O |

| Molecular Weight | 259.00 g/mol |

| Appearance | Likely a solid or liquid |

| Boiling Point | Not available |

| Density | Not available |

Interactive Data Table: Physicochemical Properties

Please note that the following data is for the related compound 2-Bromo-4-(trifluoromethyl)phenol and is provided for illustrative purposes.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₄BrF₃O | chemimpex.com |

| Molecular Weight | 241.01 g/mol | chemimpex.com |

| Boiling Point | 196.7±35.0 °C (Predicted) | - |

| Density | 1.752±0.06 g/cm³ (Predicted) | - |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-3-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUPHWMOUUQVEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Br)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Fluoro 3 Trifluoromethyl Phenol and Its Advanced Precursors

Retrosynthetic Analysis of 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol

A retrosynthetic analysis of the target molecule suggests two primary disconnection strategies. The analysis involves breaking down the complex target molecule into simpler, more readily available starting materials.

Strategy 1: Late-Stage Bromination The most direct approach involves disconnecting the Carbon-Bromine (C-Br) bond. This leads to the key precursor, 4-Fluoro-3-(trifluoromethyl)phenol (CAS 61721-07-1). scbt.comtcichemicals.com This strategy relies on a highly regioselective bromination of this advanced precursor, where the directing effects of the existing substituents (-OH, -F, and -CF₃) must favor the introduction of bromine at the C-2 position.

Strategy 2: Late-Stage Trifluoromethylation Alternatively, the Carbon-CF₃ (C-CF₃) bond can be disconnected. This pathway identifies 2-Bromo-4-fluorophenol (B1268413) (CAS 496-69-5) as the primary precursor. nih.govtcichemicals.com This route would then necessitate a regioselective trifluoromethylation reaction at the C-3 position, a transformation that can be challenging to control on an electron-rich, multi-substituted phenolic ring.

Given the powerful ortho-directing ability of the hydroxyl group in electrophilic aromatic substitution, the late-stage bromination of 4-Fluoro-3-(trifluoromethyl)phenol is generally considered the more plausible and controllable synthetic route.

Chemo- and Regioselective Synthesis of Advanced Intermediates

The precise control of substituent placement—regioselectivity—is paramount in the synthesis of complex molecules like 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol. Directing group strategies are often employed, where a functional group on the starting material directs an incoming reagent to a specific position. For phenols, the hydroxyl group itself is a powerful ortho- and para-director for electrophilic substitution. However, achieving selectivity between these positions, or directing to the meta-position, requires more advanced strategies.

Recent advances have focused on the direct C-H bond functionalization of phenols, which offers a more atom-economical approach compared to traditional methods that require pre-functionalization with leaving groups. Palladium-catalyzed reactions have been developed for the regioselective C-H bond allylic alkylation of phenols, demonstrating precise reactivity at the ortho C-H bond. Similarly, iron-porphyrin catalysts have been shown to mediate the ortho-selective C-H functionalization of phenols with diazo compounds. These catalytic systems can differentiate between various C-H bonds on the phenol (B47542) ring, enabling the synthesis of highly substituted and structurally diverse phenolic derivatives that would be difficult to access otherwise.

The challenge lies in the inherent reactivity of phenols, where O-functionalization can compete with the desired C-H functionalization of the ring. The choice of catalyst, ligands, and reaction conditions is critical to steer the reaction towards the intended chemo- and regiochemical outcome. For instance, Brønsted or Lewis acid catalysis can be used to control the ortho-selectivity of aminomethylation of free phenols by forming a key intermediate that directs the electrophile to the desired position.

Green Chemistry Principles in 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex specialty chemicals.

Solvent-Free and Aqueous Medium Syntheses

One of the core tenets of green chemistry is the reduction or replacement of volatile organic solvents. Research has shown that many organic reactions can be performed efficiently in water or under solvent-free conditions. The bromination of phenols, a key reaction type in the synthesis of the target molecule, has been studied extensively in aqueous solutions. In water, the ionization of phenol to the more reactive phenoxide ion is enhanced, which can accelerate the rate of electrophilic substitution. While this can lead to over-bromination (e.g., forming 2,4,6-tribromophenol), controlling the stoichiometry and pH can allow for selective monobromination. The use of water as a solvent is highly advantageous due to its low cost, non-flammability, and environmental benignity.

Solvent-free synthesis represents another green alternative, where reactions are conducted between neat reactants, often by grinding solids together or by heating a mixture of solids and liquids. These methods can lead to higher efficiency, reduced pollution, and simpler workup procedures. Microwave irradiation is often coupled with solvent-free conditions to accelerate reaction rates, offering a significant improvement over conventional heating. For instance, flavones have been synthesized in high yield from β-ketoesters and phenols under solvent-free microwave conditions.

Catalytic Methodologies for Enhanced Efficiency and Sustainability

Catalysis is a fundamental pillar of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and allow for the use of more environmentally benign reagents. In the context of synthesizing functionalized phenols, catalytic methods are crucial.

For halogenation reactions, the use of general base catalysis in the aqueous bromination of phenols has been demonstrated. Carboxylate anions, for example, can catalyze the attack of bromine on the phenol, suggesting a mechanism where the deprotonation of the hydroxyl group occurs concurrently with the electrophilic attack. This avoids the formation of less favorable intermediates and enhances the reaction rate.

For trifluoromethylation, visible-light-promoted methods using photocatalysts represent a greener approach compared to traditional methods that may require harsh conditions. This technique allows for the multiple trifluoromethylation of phenol derivatives at room temperature using CF₃I as the trifluoromethyl source. Furthermore, palladium-catalyzed deoxygenative borylation of phenols, which activates the phenol via sulfuryl fluoride (B91410), provides an efficient, one-pot method for producing aryl boronic esters—versatile intermediates for cross-coupling reactions. This catalytic approach demonstrates excellent functional group tolerance and is applicable to complex molecules, aligning with the goals of sustainable and efficient synthesis.

| Green Chemistry Approach | Example Application | Benefits |

| Aqueous Synthesis | Bromination of phenols in water. | Reduces use of organic solvents, low cost, non-flammable. |

| Solvent-Free Synthesis | Microwave-assisted reaction of phenols. | Eliminates solvent waste, can increase reaction rates, simplifies workup. |

| Catalysis | Base-catalyzed aqueous bromination; Photocatalytic trifluoromethylation; Pd-catalyzed borylation. | Increases efficiency, reduces energy use, enables milder reaction conditions. |

Reaction Chemistry and Mechanistic Investigations of 2 Bromo 4 Fluoro 3 Trifluoromethyl Phenol

Electrophilic Aromatic Substitution Reactions on 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the existing substituents on the ring. wikipedia.orgmasterorganicchemistry.com In the case of 2-bromo-4-fluoro-3-(trifluoromethyl)phenol, the hydroxyl group (-OH) is a powerful activating group, while the halogen (-Br, -F) and trifluoromethyl (-CF₃) groups are deactivating. The directing effects of these groups determine the position of substitution on the two available carbons, C-5 and C-6.

The directing influences of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH | C-1 | Activating | Ortho, Para |

| -Br | C-2 | Deactivating | Ortho, Para |

| -CF₃ | C-3 | Deactivating | Meta |

| -F | C-4 | Deactivating | Ortho, Para |

The hydroxyl group is the most potent activating group and therefore exerts the dominant directing effect, favoring substitution at the positions ortho and para to it. Since the para position (C-4) is already substituted, electrophilic attack is strongly directed to the ortho position, C-6. The trifluoromethyl group, being a strong deactivator, also directs incoming electrophiles away from its ortho positions (C-2, C-4) and towards its meta positions (C-5), but the influence of the hydroxyl group is paramount.

Nitration: The introduction of a nitro group (-NO₂) onto an aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. wikipedia.orgquora.com Applying these principles to 2-bromo-4-fluoro-3-(trifluoromethyl)phenol, the substitution is predicted to occur at the C-6 position. This is guided by the strongly activating ortho-directing hydroxyl group. This regioselectivity is observed in structurally similar compounds; for instance, the nitration of 2-bromo-4-fluorophenol (B1268413) with a sulfuric acid-nitric acid mixture yields 2-bromo-4-fluoro-6-nitrophenol (B1271563) in high yield. google.com The reaction proceeds via the formation of a positively charged intermediate (an arenium ion or sigma complex), which then loses a proton to restore aromaticity. libretexts.org

Sulfonation: Aromatic sulfonation involves the introduction of a sulfonic acid group (-SO₃H), usually with fuming sulfuric acid. wikipedia.org The electrophile can be SO₃ or its protonated form, depending on the acid concentration. rsc.org For 2-bromo-4-fluoro-3-(trifluoromethyl)phenol, the directing effects are the same as in nitration. The hydroxyl group will direct the incoming sulfonic acid group to the C-6 position. Studies on the sulfonation of m-bromophenol show that substitution occurs at positions ortho and para to the hydroxyl group. vaia.com Given the substitution pattern of the target compound, selective sulfonation at C-6 is the expected outcome.

Further halogenation, such as bromination or chlorination, is also an electrophilic aromatic substitution reaction. google.com The reaction typically requires a Lewis acid catalyst (e.g., FeBr₃ for bromination) to polarize the halogen molecule and create a stronger electrophile. libretexts.org The regiochemistry of further halogenation on 2-bromo-4-fluoro-3-(trifluoromethyl)phenol would follow the same principles outlined above. The incoming halogen atom would be directed to the C-6 position, ortho to the activating hydroxyl group. It is important to note that the cumulative deactivating effects of the existing halogens and the trifluoromethyl group, along with steric hindrance, may necessitate harsh reaction conditions to achieve further substitution. stackexchange.com

Nucleophilic Aromatic Substitution (SNAr) at the Bromine and Fluorine Centers

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In 2-bromo-4-fluoro-3-(trifluoromethyl)phenol, the trifluoromethyl group (-CF₃) at C-3 is a potent electron-withdrawing group. Its position is ortho to the fluorine atom at C-4 and meta to the bromine atom at C-2. This positioning has profound implications for the reactivity of the two halogen centers.

The SNAr mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion (Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. libretexts.org The presence of the ortho -CF₃ group significantly lowers the activation energy for nucleophilic attack at the C-4 position by stabilizing the resulting negative charge.

Therefore, 2-bromo-4-fluoro-3-(trifluoromethyl)phenol is expected to react with a variety of nucleophiles, such as alkoxides (e.g., NaOCH₃), phenoxides, amines, and thiols, to selectively displace the fluorine atom. For example, reaction with a phenoxide under basic conditions would likely yield a diaryl ether derivative. acs.org This type of transformation is a common strategy for forming C-O, C-N, and C-S bonds on activated aromatic rings. nih.gov

A key feature of the SNAr reaction is the relative reactivity of halogen leaving groups, which typically follows the order F > Cl > Br > I. masterorganicchemistry.com This is the reverse of the trend seen in SN1 and SN2 reactions and is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comstackexchange.com The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, thereby accelerating the rate-determining addition step. stackexchange.com

In 2-bromo-4-fluoro-3-(trifluoromethyl)phenol, two factors overwhelmingly favor SNAr at the fluorine center over the bromine center:

Electronic Activation: The fluorine atom at C-4 is situated ortho to the strongly electron-withdrawing -CF₃ group, which is an ideal configuration for SNAr activation. The bromine atom at C-2 is meta to the -CF₃ group and thus lacks this powerful electronic activation. libretexts.org

Leaving Group Ability: As per the general trend in SNAr reactions, fluorine is an intrinsically better leaving group than bromine. masterorganicchemistry.com

Gas-phase studies on polyfluorobromobenzenes have confirmed that fluoride (B91410) loss can effectively compete with or even dominate bromide loss in SNAr reactions. nih.govresearchgate.net Therefore, nucleophilic attack on 2-bromo-4-fluoro-3-(trifluoromethyl)phenol is predicted to occur almost exclusively at the C-4 position, leading to the substitution of the fluorine atom.

| Feature | C-2 (Bromine) | C-4 (Fluorine) |

| Leaving Group | Bromine | Fluorine |

| Position of -CF₃ Group | Meta | Ortho |

| SNAr Activation | Weak | Strong |

| Predicted Reactivity | Low | High |

Metal-Catalyzed Cross-Coupling Reactions Involving 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, which include the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, the reactivity of aryl halides is primarily governed by the ease of oxidative addition to the metal catalyst (commonly palladium or nickel). nih.gov

The relative reactivity of carbon-halogen bonds in oxidative addition is C-I > C-Br >> C-Cl >> C-F. The C-F bond is exceptionally strong and generally unreactive under standard cross-coupling conditions, requiring specialized catalysts or conditions for activation. mdpi.com In contrast, the C-Br bond is readily cleaved by common palladium and nickel catalysts.

For 2-bromo-4-fluoro-3-(trifluoromethyl)phenol, this significant difference in reactivity allows for highly selective functionalization. Cross-coupling reactions are expected to occur exclusively at the C-2 position, leaving the C-4 fluorine atom intact. This provides a strategic method for introducing new substituents at the bromine-bearing carbon.

The table below outlines the expected outcomes for several common cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst (Typical) | Expected Product Type |

| Suzuki Coupling | Boronic acid/ester | Palladium | Biaryl derivative |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | Aryl-alkyne derivative |

| Buchwald-Hartwig Amination | Amine | Palladium | Aryl-amine derivative |

| Heck Coupling | Alkene | Palladium | Aryl-alkene derivative |

This selective reactivity makes 2-bromo-4-fluoro-3-(trifluoromethyl)phenol a useful building block, allowing for stepwise modification first at the C-Br bond via cross-coupling, followed by potential modification at the C-F bond via SNAr.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing carbon-carbon bonds, particularly for creating biaryl structures. libretexts.org This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. libretexts.org For 2-bromo-4-fluoro-3-(trifluoromethyl)phenol, the C-Br bond is the reactive site for this transformation.

The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The electron-deficient nature of the aromatic ring in 2-bromo-4-fluoro-3-(trifluoromethyl)phenol, due to the fluoro and trifluoromethyl substituents, is expected to facilitate this initial step. Following oxidative addition, a transmetalation step occurs where the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst. libretexts.org

While the acidic proton of the phenolic group can potentially interfere with the basic conditions often employed, studies on halophenols have shown that Suzuki-Miyaura couplings can be successfully performed without protecting the hydroxyl group. acs.org For less reactive aryl bromides, microwave irradiation has been shown to improve reaction rates and yields significantly. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose/Notes |

|---|---|---|

| Aryl Halide | 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol | Substrate |

| Boronic Acid | Arylboronic acid (e.g., Phenylboronic acid) | Coupling partner |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Pd/C | Provides the active Pd(0) species |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Dioxane/Water, Toluene/Water, or DMF | Solubilizes reactants and facilitates the reaction |

| Temperature | 80-120 °C (conventional heating or microwave) | Provides energy to overcome activation barriers |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. The C-Br bond of 2-bromo-4-fluoro-3-(trifluoromethyl)phenol is the reactive site for alkynylation.

The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with a Pd(II)-aryl complex generated from the oxidative addition of 2-bromo-4-fluoro-3-(trifluoromethyl)phenol to a Pd(0) species. Subsequent reductive elimination yields the aryl-alkyne product and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine (B1218219) ligands can facilitate these couplings, sometimes allowing the reaction to proceed at room temperature. organic-chemistry.org The amine base, typically diethylamine (B46881) or triethylamine, serves to deprotonate the terminal alkyne and also acts as the solvent.

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Example | Purpose/Notes |

|---|---|---|

| Aryl Halide | 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol | Substrate |

| Alkyne | Terminal alkyne (e.g., Phenylacetylene) | Coupling partner |

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation |

| Cu Co-catalyst | CuI | Facilitates the formation of the copper acetylide |

| Base/Solvent | Triethylamine (NEt₃) or Diisopropylamine (DIPA) | Deprotonates the alkyne and acts as solvent |

| Ligand | PPh₃, P(t-Bu)₃ (often part of the catalyst complex) | Stabilizes the palladium center |

| Temperature | Room Temperature to 80 °C | Reaction conditions vary with substrate reactivity |

Buchwald-Hartwig Amination and Other C-Heteroatom Couplings (General principles applied to compound)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgrug.nl This reaction has become a primary method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. libretexts.orgorganic-chemistry.org For 2-bromo-4-fluoro-3-(trifluoromethyl)phenol, this reaction would involve the coupling of an amine at the C-Br position.

The general mechanism follows the standard catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is crucial for deprotonating the amine-palladium complex to facilitate the final reductive elimination step. libretexts.org The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) being highly effective. beilstein-journals.org

A key consideration for 2-bromo-4-fluoro-3-(trifluoromethyl)phenol is the presence of the acidic hydroxyl group, which could be deprotonated by the strong base used in the reaction. This may necessitate protection of the phenol (B47542) or the use of alternative bases like Cs₂CO₃, although this can lead to lower reaction rates. However, amination of certain bromophenols has been achieved without protection. beilstein-journals.org Similar palladium-catalyzed methods can be used to form other carbon-heteroatom bonds, such as C-O (aryl ethers) and C-S (aryl thioethers), by coupling the aryl bromide with alcohols or thiols, respectively. wikipedia.org

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Component | Example | Purpose/Notes |

|---|---|---|

| Aryl Halide | 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol | Substrate |

| Amine | Primary or secondary amine, or ammonia (B1221849) equivalents | Nucleophile for C-N bond formation |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium precursor |

| Ligand | XPhos, RuPhos, BINAP, or other bulky phosphines | Stabilizes Pd and promotes catalytic cycle |

| Base | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ | Deprotonates the amine in the catalytic cycle |

| Solvent | Toluene, Dioxane, or THF | Anhydrous, non-protic solvent |

| Temperature | 80-110 °C | Typically requires elevated temperatures |

Heck Reaction and Olefination Strategies (General principles applied to compound)

The Heck reaction (also known as the Mizoroki-Heck reaction) is a palladium-catalyzed method to form a carbon-carbon bond between an aryl halide and an alkene. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. organic-chemistry.org In the case of 2-bromo-4-fluoro-3-(trifluoromethyl)phenol, the C-Br bond would react with an alkene to yield a substituted styrenic derivative.

The accepted mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. The final step is a β-hydride elimination, which forms the double bond of the product and generates a palladium-hydride species. This species is then converted back to the active Pd(0) catalyst by the base. organic-chemistry.orgnih.gov The reaction typically exhibits a high trans selectivity in the product. organic-chemistry.org The electron-withdrawing groups on the phenol ring should promote the initial oxidative addition step. The reaction is compatible with a wide range of functional groups, and the phenolic hydroxyl would likely be tolerated.

Table 4: General Conditions for the Heck Reaction with Aryl Bromides

| Component | Example | Purpose/Notes |

|---|---|---|

| Aryl Halide | 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol | Substrate |

| Alkene | Styrene, n-Butyl acrylate (B77674), or other alkenes | Coupling partner |

| Catalyst | Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄ | Palladium source |

| Base | K₂CO₃, Cs₂CO₃, or Triethylamine (NEt₃) | Neutralizes HBr formed and regenerates Pd(0) |

| Ligand | PPh₃, P(o-tolyl)₃, or N-heterocyclic carbenes (NHCs) | Modifies catalyst activity and stability |

| Solvent | DMF, Acetonitrile (B52724), or Dioxane/Water | Polar aprotic solvents are common |

| Temperature | 80-140 °C | High temperatures are often required |

Derivatization and Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 2-bromo-4-fluoro-3-(trifluoromethyl)phenol is a key site for further molecular modification. Its acidity is enhanced by the cumulative electron-withdrawing effects of the adjacent trifluoromethyl group and the fluorine atom on the ring. This increased acidity facilitates its deprotonation and subsequent nucleophilic reactions.

Etherification and Esterification Reactions

Etherification and esterification are fundamental transformations of phenols. The increased acidity of 2-bromo-4-fluoro-3-(trifluoromethyl)phenol makes it a good candidate for these reactions.

Etherification: The most common method for preparing aryl ethers is the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile in a reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via an SN2 mechanism. Palladium-catalyzed cross-coupling reactions can also be used to form diaryl ethers. nih.gov

Esterification: Phenolic esters are readily prepared by reacting the phenol with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct. Direct esterification with a carboxylic acid (Fischer esterification) is generally inefficient for phenols and requires strong acid catalysts and harsh conditions.

Table 5: Common Reagents for Etherification and Esterification of Phenols

| Reaction | Reagent Class | Specific Example | Base | Product Type |

|---|---|---|---|---|

| Etherification | Alkyl Halide | Methyl Iodide (CH₃I) | K₂CO₃ | Methyl Ether |

| Alkyl Halide | Benzyl Bromide (BnBr) | NaH | Benzyl Ether | |

| Esterification | Acid Chloride | Acetyl Chloride (CH₃COCl) | Pyridine | Acetate Ester |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a key functional moiety that imparts unique chemical and physical properties to aromatic compounds, including enhanced metabolic stability and lipophilicity. mdpi.com Its strong electron-withdrawing nature significantly influences the reactivity of the entire molecule. mdpi.com Transformations involving this group on phenolic rings are of considerable interest, particularly in the context of environmental fate and synthetic chemistry.

While specific studies on 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol are not extensively detailed in the available literature, the defluorination mechanisms of structurally similar trifluoromethylphenols (TFMPs) provide significant insight into the probable pathways. rsc.orgrsc.org Aqueous defluorination of TFMPs can occur spontaneously, particularly under alkaline conditions. rsc.org

The process is highly dependent on the position of the -CF₃ group relative to the hydroxyl group. For instance, 2- and 4-trifluoromethylphenols undergo hydrolytic defluorination, whereas 3-trifluoromethylphenol does not show similar reactivity. rsc.org This suggests that the reaction is facilitated by the electronic interplay between the deprotonated hydroxyl group (phenolate) and the trifluoromethyl group. rsc.org

The key defluorination step is proposed to proceed via an Elimination-conjugate base (E1cb) mechanism. rsc.orgrsc.org This mechanism involves the following key steps:

Deprotonation: The phenolic proton is removed under aqueous or alkaline conditions, forming a phenolate (B1203915) anion. This step is crucial for the reaction to proceed. rsc.org

β-Elimination: The negative charge of the phenolate is delocalized through conjugation, which drives the β-elimination of a fluoride ion (F⁻). This is the rate-determining step. rsc.org

Formation of Reactive Intermediates: The initial elimination of one fluoride ion results in the formation of a reactive electrophilic α,β-unsaturated ketone intermediate (a difluoro-substituted cyclohexadienone). rsc.org

Rapid Subsequent Defluorination: This intermediate readily undergoes further reactions, leading to the rapid elimination of the second and third fluoride ions and the eventual formation of a more stable product. rsc.org

For related compounds like 4-TFMP and 2-chloro-4-TFMP, the primary products of this hydrolytic defluorination are the corresponding hydroxybenzoic acids and fluoride ions. rsc.orgrsc.org It is plausible that 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol would follow a similar pathway, ultimately yielding 3-bromo-5-fluorosalicylic acid.

Table 1: Defluorination Products of Related Trifluoromethylphenols (TFMPs)

| Starting Compound | Primary Product |

|---|---|

| 2-Trifluoromethylphenol (2-TFMP) | 2-Hydroxybenzoic acid |

| 4-Trifluoromethylphenol (4-TFMP) | 4-Hydroxybenzoic acid |

| 2-Chloro-4-(trifluoromethyl)phenol | 3-Chloro-4-hydroxybenzoic acid |

This table is based on findings from studies on analogous compounds to infer potential reaction pathways for 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol. rsc.orgrsc.org

The trifluoromethyl group is generally characterized by its high stability, attributed to the strength of the carbon-fluorine bond. mdpi.com However, its reactivity can be manifested under specific conditions, often influenced by the presence of other functional groups and reagents. The strong electron-withdrawing effect of the -CF₃ group increases the acidity of the phenolic proton, facilitating the formation of the phenolate ion which is key to initiating reactions like defluorination. rsc.org

Under oxidative conditions, such as in the presence of singlet molecular oxygen (O₂(¹Δg)) or hydrogen phosphate (B84403) radicals (HPO₄˙⁻), the primary reaction site is typically the phenol ring itself rather than the -CF₃ group. rsc.orgresearchgate.net However, the nature of the final products can sometimes involve transformations of the substituents. For example, the reaction of 3-TFMP with HPO₄˙⁻ was observed to yield 2,2′-bis(fluorohydroxymethyl)biphenyl-4,4′-diol, indicating a transformation that, while not a complete defluorination, does involve the modification of the trifluoromethyl group in the resulting dimerized product. rsc.orgresearchgate.net

The reactivity is also influenced by pH and solvent polarity, with reactions often proceeding via a charge-transfer mechanism, particularly in photo-oxidative processes. rsc.orgresearchgate.net For 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol, the presence of bromo and fluoro substituents would further modulate the electron density of the aromatic ring, influencing its susceptibility to both electrophilic and nucleophilic attack under various conditions.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of reactions involving 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol is crucial for predicting its behavior and designing synthetic routes. This involves a combination of kinetic studies to determine reaction rates and the identification of transient species or intermediates.

Kinetic studies on related trifluoromethylphenols provide a framework for understanding the reaction rates of 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol. For instance, the oxidation kinetics of various TFMPs mediated by singlet molecular oxygen and hydrogen phosphate radicals have been investigated using techniques like flash photolysis and time-resolved phosphorescence detection. rsc.org

These studies reveal that the phenoxide ions are significantly more reactive than the neutral phenol molecules. rsc.orgresearchgate.net The rate constants for the reactions of HPO₄˙⁻ with TFMPs are very high, typically in the range of 4 × 10⁸ to 1 × 10⁹ M⁻¹ s⁻¹. rsc.org The reaction rates for oxidation by singlet oxygen are also substantial, with quenching constants for the phenoxide ions ranging from 1.2 × 10⁸ to 3.6 × 10⁸ M⁻¹ s⁻¹. researchgate.net

The electronic effects of substituents play a critical role in determining these rates. The presence of additional electron-withdrawing groups, such as the bromo and fluoro atoms in 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol, would be expected to influence the reaction kinetics by altering the electron density of the phenol ring and the acidity of the hydroxyl group.

Table 2: Second-Order Rate Constants for the Reaction of TFMPs with Hydrogen Phosphate Radical (HPO₄˙⁻)

| Compound | Rate Constant (k) in M⁻¹ s⁻¹ |

|---|---|

| 2-Trifluoromethylphenol | (4.0 ± 0.4) × 10⁸ |

| 3-Trifluoromethylphenol | (5.0 ± 0.5) × 10⁸ |

| 4-Trifluoromethylphenol | (1.0 ± 0.1) × 10⁹ |

This table presents kinetic data from analogous compounds to provide a basis for estimating the reactivity of 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol. rsc.org

The identification of transient intermediates is fundamental to confirming reaction mechanisms. In the hydrolytic defluorination of TFMPs, high-resolution mass spectrometry has been used to identify key intermediates. For the hydrolysis of 4-TFMP, a benzoyl fluoride intermediate was successfully identified, supporting the proposed pathway that proceeds through the conversion of the -CF₃ group to a carboxylic acid moiety. rsc.orgrsc.org Dimer-like transformation products have also been observed for some TFMPs under these conditions. rsc.org

In mechanistic studies of oxidation reactions, different intermediates are observed. For example, during the reaction of 3-TFMP with hydrogen phosphate radicals, the 3-trifluoromethylphenoxyl radical was identified as the primary organic intermediate. rsc.orgresearchgate.net This radical species then proceeds to form the final stable products. rsc.org Given these findings, it is highly probable that transformations of 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol, whether through hydrolysis or oxidation, would also proceed via analogous intermediates, such as a corresponding phenoxyl radical or a benzoyl fluoride derivative.

Role of 2 Bromo 4 Fluoro 3 Trifluoromethyl Phenol As a Versatile Building Block in Complex Molecular Synthesis

Construction of Poly-substituted Aromatic and Heteroaromatic Systems

The presence of a bromine atom on the phenolic ring of 2-bromo-4-fluoro-3-(trifluoromethyl)phenol makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, highly substituted aromatic and heteroaromatic structures.

The general reactivity of brominated phenolic compounds in cross-coupling reactions suggests that 2-bromo-4-fluoro-3-(trifluoromethyl)phenol can readily participate in reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids, boronic esters) | C-C | Biaryls, substituted phenols |

| Heck Reaction | Alkenes | C-C | Alkenyl-substituted phenols |

| Sonogashira Coupling | Terminal Alkynes | C-C | Alkynyl-substituted phenols |

| Buchwald-Hartwig Amination | Amines | C-N | N-Aryl amines |

| Stille Coupling | Organotin Reagents | C-C | Substituted phenols |

The trifluoromethyl and fluoro substituents on the aromatic ring significantly influence the electronic properties of the molecule, which can impact the efficiency and regioselectivity of these coupling reactions. The electron-withdrawing nature of these groups can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle of these transformations.

Furthermore, the strategic positioning of these functional groups allows for subsequent modifications, providing access to a diverse range of polysubstituted aromatic compounds. For instance, the phenolic hydroxyl group can be alkylated, acylated, or converted into a triflate, offering additional handles for further synthetic transformations. This multi-functional nature allows for a modular and convergent approach to the synthesis of complex target molecules, which is highly desirable in medicinal chemistry and materials science.

The synthesis of heteroaromatic systems can also be envisioned starting from 2-bromo-4-fluoro-3-(trifluoromethyl)phenol. For example, following a cross-coupling reaction to introduce a suitable functional group, intramolecular cyclization strategies can be employed to construct various heterocyclic rings, such as benzofurans, benzimidazoles, or other related structures.

Asymmetric Synthesis Utilizing Chiral Derivatives of 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol

The principles of asymmetric synthesis can be applied to derivatives of 2-bromo-4-fluoro-3-(trifluoromethyl)phenol to generate chiral molecules with high enantiomeric purity. While specific research on this compound is limited, general strategies in asymmetric catalysis can be extrapolated.

One common approach involves the derivatization of the phenolic hydroxyl group with a chiral auxiliary. This chiral moiety can direct subsequent reactions, such as alkylations or additions to the aromatic ring, to occur stereoselectively. After the desired stereocenter is established, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Another strategy involves the use of chiral catalysts in reactions involving derivatives of 2-bromo-4-fluoro-3-(trifluoromethyl)phenol. For instance, the hydroxyl group could be converted into a prochiral ether or ester. A chiral catalyst could then facilitate an enantioselective transformation at a specific position on the molecule.

Furthermore, the core structure of 2-bromo-4-fluoro-3-(trifluoromethyl)phenol could be incorporated into a chiral ligand. The unique electronic and steric properties imparted by the bromine, fluorine, and trifluoromethyl groups could influence the coordination environment of a metal center, leading to high stereocontrol in catalytic asymmetric reactions. The synthesis of such chiral ligands would likely involve multi-step sequences starting with the functionalization of the phenol (B47542).

Precursor for Advanced Organic Materials Scaffolds

The distinct substitution pattern of 2-bromo-4-fluoro-3-(trifluoromethyl)phenol makes it an attractive starting material for the synthesis of scaffolds for advanced organic materials.

Monomer Synthesis for Polymer Applications

Based on general principles, 2-bromo-4-fluoro-3-(trifluoromethyl)phenol can be chemically modified to produce monomers for high-performance polymers. The presence of the trifluoromethyl group is particularly noteworthy, as its incorporation into polymers can enhance properties such as thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the dielectric constant and refractive index.

One potential route to monomer synthesis involves the conversion of the bromine atom and the phenolic hydroxyl group into polymerizable functionalities. For example, the bromine atom could be transformed into a vinyl group via a Heck reaction or an ethynyl (B1212043) group via a Sonogashira coupling. The phenolic hydroxyl group could be converted to an acrylate (B77674) or methacrylate (B99206) moiety. The resulting difunctional monomer could then be subjected to polymerization conditions to yield novel fluorinated polymers.

Alternatively, the di-functional nature of the molecule (C-Br and -OH) could be exploited in step-growth polymerization. For instance, after conversion of the bromine to another reactive group, polycondensation reactions could be employed to synthesize polyethers, polyesters, or polycarbonates with precisely controlled structures and properties.

Ligand Synthesis for Catalysis

The 2-bromo-4-fluoro-3-(trifluoromethyl)phenol scaffold can be elaborated into sophisticated ligands for use in catalysis. The synthesis of such ligands would leverage the reactivity of the C-Br bond and the phenolic -OH group.

For example, the bromine atom can be replaced with a phosphine (B1218219) group through a reaction with a phosphinating agent, a common motif in catalyst ligands. The phenolic oxygen can also serve as a coordination site or be further functionalized. The combination of a "hard" oxygen donor and a "soft" phosphorus donor could lead to the formation of hemilabile ligands, which are known to be effective in various catalytic transformations.

The fluorine and trifluoromethyl substituents would play a crucial role in tuning the electronic properties of the resulting ligand. Their strong electron-withdrawing nature would influence the electron density at the metal center to which the ligand is coordinated, thereby modulating its catalytic activity and selectivity. This fine-tuning of ligand properties is a key aspect of modern catalyst design. The synthesis of bidentate or polydentate ligands from this scaffold could lead to new catalysts for a wide range of organic reactions, including cross-coupling, hydrogenation, and polymerization.

Advanced Analytical and Spectroscopic Techniques for Characterizing Reaction Pathways and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H, ¹³C, ¹⁹F NMR Chemical Shift Analysis

The analysis of one-dimensional NMR spectra is the first step in characterizing 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol. Each nucleus (¹H, ¹³C, ¹⁹F) provides a unique window into the molecular structure, with chemical shifts (δ) indicating the electronic environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons and the single hydroxyl proton. The aromatic protons, being in different chemical environments, will appear as distinct multiplets. The proton at position 6 (H-6) would likely appear as a doublet of doublets due to coupling with the adjacent H-5 proton and the fluorine atom at position 4. The H-5 proton would also be a multiplet, coupled to H-6 and the fluorine. The phenolic -OH proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. docbrown.infopressbooks.pub Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH signal to disappear due to proton-deuterium exchange. libretexts.org

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven unique signals, one for each carbon atom in the molecule, confirming the molecular asymmetry. The chemical shifts are influenced by the attached substituents. The carbon bonded to the hydroxyl group (C-1) is expected at a downfield shift (around 150-160 ppm). Carbons directly attached to electronegative atoms like fluorine (C-4), bromine (C-2), and the trifluoromethyl group (C-3) will also be significantly shifted. The CF₃ carbon signal will appear as a quartet due to coupling with the three fluorine atoms. The signal for C-4 will be a doublet due to coupling with the single fluorine atom. docbrown.info

¹⁹F NMR: Given the presence of two different fluorine environments, the ¹⁹F NMR spectrum is particularly informative. It is expected to show two distinct signals. The trifluoromethyl (CF₃) group would likely appear as a singlet, significantly shifted from a standard reference. The single fluorine atom on the aromatic ring (C-4) would present as a multiplet due to coupling with the nearby aromatic protons (H-5). The chemical shift of fluorine nuclei is highly sensitive to the electronic environment, making ¹⁹F NMR a powerful tool for detecting subtle structural or conformational changes. nih.govnih.gov

Table 1: Predicted NMR Spectral Data for 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H | |||

| OH | 4.5 - 8.0 | broad singlet | Position is variable; disappears with D₂O exchange. |

| Ar-H (2) | 6.8 - 7.5 | multiplet | Two distinct signals for H-5 and H-6, showing H-H and H-F coupling. |

| ¹³C | |||

| C-OH (C1) | 150 - 160 | doublet (from C-F coupling) | Deshielded by oxygen. |

| C-Br (C2) | 110 - 125 | multiplet | |

| C-CF₃ (C3) | 120 - 135 | quartet (from C-F coupling) | |

| C-F (C4) | 155 - 165 | doublet (from C-F coupling) | Highly deshielded by fluorine. |

| Ar-C (C5/C6) | 115 - 130 | multiplet | Two distinct signals. |

| CF₃ | 120 - 130 | quartet (from C-F coupling) | |

| ¹⁹F | |||

| Ar-F | -100 to -120 | multiplet | Coupled to aromatic protons. |

| CF₃ | -60 to -70 | singlet |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity

While 1D NMR provides information on the types and electronic environments of nuclei, two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond connectivities.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies scalar-coupled protons. For 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol, a COSY spectrum would definitively establish the relationship between the two adjacent aromatic protons by showing a cross-peak connecting their respective signals.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. It would show a correlation peak between the H-5 signal and the C-5 signal, and another between the H-6 and C-6 signals, allowing for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons over two or three bonds. HMBC is essential for assigning the quaternary (non-protonated) carbons. For instance, the aromatic protons would show correlations to the carbons bearing the bromine (C-2), the CF₃ group (C-3), and the fluorine (C-4), as well as the hydroxyl-bearing carbon (C-1). These long-range correlations provide the final pieces of the puzzle to confirm the complete carbon skeleton and the precise placement of all substituents.

Dynamic NMR Studies for Conformational or Exchange Processes

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on a timescale comparable to the NMR experiment, such as conformational changes or chemical exchange. libretexts.org

For 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol, variable temperature (VT) NMR studies could provide insight into specific dynamic behaviors. One potential process is the restricted rotation of the hydroxyl group. At room temperature, the rotation around the C-O bond is typically fast. However, at very low temperatures, this rotation could slow down, potentially allowing for the observation of distinct conformers, which might be influenced by intramolecular hydrogen bonding between the phenolic proton and an adjacent substituent like the bromine atom. This would manifest as a broadening or splitting of the signals of nearby protons in the ¹H NMR spectrum.

Another process amenable to DNMR study is the rate of proton exchange of the phenolic -OH group. The characteristic broadness of the -OH signal is due to this exchange. libretexts.org By varying the temperature and concentration, the rate of this exchange can be altered, leading to predictable changes in the NMR spectrum from a broad singlet to a sharper, potentially coupled signal at low temperatures or in non-protic solvents.

Mass Spectrometry (MS) for Reaction Monitoring and Molecular Ion Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to within 5 ppm), which allows for the determination of a molecule's elemental composition. nfdi4chem.de For 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol, HRMS is critical for confirming its identity.

The molecular formula is C₇H₃BrF₄O. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. HRMS would therefore detect two molecular ion peaks of almost equal intensity, separated by approximately 2 Da. researchgate.net The precise measurement of these masses would allow for the confident confirmation of the elemental formula.

Table 2: HRMS Data for the Molecular Ion of 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol

| Ion Formula | Isotope Composition | Calculated Exact Mass (Da) |

| [C₇H₃⁷⁹BrF₄O] | ¹²C₇¹H₃⁷⁹Br¹⁹F₄¹⁶O | 273.9304 |

| [C₇H₃⁸¹BrF₄O] | ¹²C₇¹H₃⁸¹Br¹⁹F₄¹⁶O | 275.9283 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the molecular ion of 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol would be isolated and then fragmented by collision-induced dissociation. The resulting product ions are then analyzed, revealing information about the molecule's structure and bond stabilities. nih.gov

Predicted fragmentation pathways for this compound would likely involve the loss of stable neutral molecules or radicals from the molecular ion:

Loss of a bromine atom: Cleavage of the C-Br bond would result in a fragment ion [M-Br]⁺.

Loss of carbon monoxide: Phenolic compounds often undergo fragmentation with the loss of CO from the aromatic ring.

Loss of CF₃: The trifluoromethyl group can be lost as a radical (•CF₃) to yield an [M-CF₃]⁺ ion.

Loss of HF: Elimination of hydrogen fluoride (B91410) is another possible pathway given the presence of both hydrogen and fluorine.

Analyzing these characteristic losses helps to piece together the molecular structure and confirm the identity of the compound in complex mixtures or as a product in a chemical reaction.

Table 3: Predicted MS/MS Fragmentation Data for 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol

| Precursor Ion (m/z) | Neutral Loss | Lost Fragment | Predicted Product Ion (m/z) |

| 273.9 / 275.9 | -79 / -81 | •Br | 195.0 |

| 273.9 / 275.9 | -28 | CO | 245.9 / 247.9 |

| 273.9 / 275.9 | -69 | •CF₃ | 204.9 / 206.9 |

| 273.9 / 275.9 | -20 | HF | 253.9 / 255.9 |

Isotope Analysis for Mechanistic and Source Tracing Studies

Isotope analysis serves as a powerful tool for elucidating reaction mechanisms and tracing the origin of chemical compounds. While specific isotopic studies on 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol are not extensively documented in public literature, the principles of isotope analysis are broadly applicable.

Mechanistic Studies: The Kinetic Isotope Effect (KIE) is a key principle used to determine the rate-determining step of a reaction. quora.com By strategically replacing an atom with its heavier isotope (e.g., hydrogen with deuterium, ¹²C with ¹³C), scientists can measure changes in the reaction rate. For instance, if the C-Br bond is cleaved in the rate-determining step of a reaction involving 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol, a measurable KIE would be expected when comparing the reaction rates of the naturally abundant ⁷⁹Br/⁸¹Br isotopologues. Studies on the bromination and microbial debromination of other phenols have successfully used bromine and carbon isotope effects to probe reaction pathways. nih.govresearchgate.net Similarly, deuteration of the phenolic hydroxyl group could help clarify the role of proton transfer in its reactions. nih.gov No kinetic isotope effect was observed in the oxidative half-reaction of deuterated phenol (B47542) with phenol hydroxylase, suggesting proton abstraction is not the rate-limiting step in that specific enzymatic reaction. nih.gov

Source Tracing: Every batch of a synthesized chemical possesses a unique isotopic "fingerprint" based on the starting materials and the specific reaction conditions used in its production. High-precision analysis of stable isotope ratios (e.g., δ¹³C, δ²H, δ⁸¹Br) can differentiate between batches produced by different manufacturing processes or in different locations. This is crucial in environmental monitoring to trace the source of a pollutant back to its origin. europa.eumdpi.comnih.gov Isotopic signatures of industrial pollutants have been successfully used to trace contaminants in hydrological basins and urban environments. nih.govacs.orggoldschmidt.info This technique could be applied to 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol if it were detected as an environmental contaminant, helping to identify the industrial source. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. These two methods are complementary and provide a detailed fingerprint of the molecular structure of 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol.

Predicted IR Absorption Bands for 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 | Broad, strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium, sharp |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to strong, multiple bands |

| C-F (of CF₃) | Stretching | 1100 - 1400 | Very strong, often multiple bands |

| C-O | Stretching | 1200 - 1260 | Strong |

| Aromatic C-F | Stretching | 1100 - 1250 | Strong |

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light (laser). uliege.be While IR absorption is dependent on a change in the dipole moment, a Raman signal requires a change in the polarizability of the bond. This makes Raman particularly sensitive to non-polar bonds and symmetric vibrations. For 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol, Raman spectroscopy would be highly effective for characterizing the vibrations of the aromatic ring and the C-Br bond. uliege.bemdpi.com The symmetric stretching of the benzene (B151609) ring, often weak in the IR spectrum, typically produces a strong Raman signal. uliege.be Studies on other phenolic compounds have demonstrated the utility of Raman spectroscopy in differentiating between various subclasses based on characteristic scattering intensities, particularly in the 1600-1700 cm⁻¹ and 1300-1400 cm⁻¹ regions. uliege.be

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net While 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol is a liquid at room temperature, this technique is invaluable for elucidating the structure of its solid derivatives, such as salts or co-crystals.

The general principle involves several key steps:

Crystallization: A high-purity solid derivative of the compound must be prepared and induced to form a single, well-ordered crystal.

X-ray Diffraction: The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a specific pattern of spots of varying intensities.

Data Collection and Analysis: As the crystal is rotated, the intensities and positions of thousands of these reflections are recorded. This diffraction data is then processed to calculate an electron density map of the repeating unit cell of the crystal.

Structure Solution and Refinement: From the electron density map, the positions of individual atoms can be determined. This model is then refined to achieve the best possible fit with the experimental diffraction data.

The final output of an X-ray crystallographic analysis provides unambiguous information on bond lengths, bond angles, and torsional angles. It also reveals details about intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern how the molecules pack together in the solid state. This information is crucial for understanding the physical properties of the material and for rational drug design if the compound is used as a pharmaceutical intermediate. Studies on other halogenated phenol derivatives have successfully employed this technique to determine their crystal structures. researchgate.netresearchgate.net

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Progress Analysis

Chromatographic techniques are fundamental for separating components of a mixture, making them essential for assessing the purity of 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol and for monitoring the progress of its synthesis.

Purity assessment is critical to ensure that a sample is free from starting materials, by-products, or degradation products. By separating these impurities from the main compound, their identities and quantities can be determined. For reaction progress analysis, small aliquots are taken from the reaction mixture at different times. Chromatographic analysis of these aliquots allows chemists to track the consumption of reactants and the formation of products, helping to optimize reaction conditions such as temperature, time, and catalyst loading.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. It is particularly well-suited for the analysis of volatile and thermally stable compounds like halogenated phenols. researchgate.net

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) onto a long, thin capillary column. thermofisher.com The column's inner surface is coated with a stationary phase that interacts differently with each component of the mixture, causing them to separate as they travel through the column. As each separated component elutes from the column, it enters the ion source of the mass spectrometer. There, it is bombarded with electrons (in standard Electron Ionization mode), causing it to fragment into a unique pattern of charged ions. This fragmentation pattern acts as a molecular fingerprint, allowing for positive identification of the compound. For fluorine-containing compounds that may not produce a clear molecular ion with electron ionization, softer ionization techniques like Field Ionization (FI) can be used to determine the molecular weight. jeol.com

Typical GC-MS Parameters for Halogenated Phenol Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injector | Split/Splitless, 250-280 °C | Vaporizes the sample for introduction to the column. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) | Separates the components of the mixture based on boiling point and polarity. |

| Carrier Gas | Helium, ~1 mL/min constant flow | Transports the sample through the column. |

| Oven Program | e.g., 60 °C hold, then ramp to 300 °C | Controls the temperature to facilitate separation. |

| MS Detector | Electron Ionization (EI) at 70 eV | Fragments the molecules for identification. |

| Mass Range | e.g., 45-500 amu | Scans for ions within the expected mass range of the compound and its fragments. |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile or stable for GC analysis. nih.govresearchgate.net For a compound like 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol, reverse-phase HPLC is the most common approach.

In this mode, the sample is dissolved in a suitable solvent and injected into a mobile phase stream that is pumped through a column packed with a non-polar stationary phase (e.g., C8 or C18 silica). mdpi.comresearchgate.net The mobile phase is typically a polar mixture, such as acetonitrile (B52724) and water. scirp.orgmdpi.com Components are separated based on their relative hydrophobicity; more polar compounds elute first, while more non-polar (hydrophobic) compounds are retained longer by the stationary phase. A UV-Vis detector is commonly used, as the aromatic ring of the phenol absorbs UV light, allowing for sensitive detection and quantification. scirp.orgscirp.org By comparing the peak area of the analyte to that of a known concentration standard, precise quantification can be achieved. nih.gov

Typical HPLC Parameters for Brominated Phenol Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C8 or C18, e.g., 150 mm x 4.6 mm, 5 µm particle size | The non-polar stationary phase for reverse-phase separation. |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% acid like formic or trifluoroacetic acid) | The solvent that carries the sample through the column; gradient elution improves separation. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |

| Column Temp. | 25 - 40 °C | Maintains consistent retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | Detects and quantifies the compound by measuring its UV absorbance (e.g., at 280 nm). |

| Injection Vol. | 5 - 20 µL | The volume of sample introduced into the system. |

Computational and Theoretical Studies of 2 Bromo 4 Fluoro 3 Trifluoromethyl Phenol and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic and geometric properties of molecules. These methods are used to predict molecular stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. karazin.ua It is widely employed to determine the optimized molecular geometry and to calculate various thermochemical descriptors. For substituted phenols, DFT methods, such as those utilizing the B3LYP functional with basis sets like 6-311++G(d,p), are commonly used to predict structural parameters and energetics. karazin.uaacs.orgresearchgate.net

Table 1: Key Quantum Chemical Descriptors Calculated via DFT

This table is interactive. Click on the headers to sort.

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | The energy required to remove an electron (I = -EHOMO) | Measures the molecule's resistance to oxidation. |

| Electron Affinity (A) | The energy released when an electron is added (A = -ELUMO) | Measures the molecule's ability to be reduced. |

| Chemical Hardness (η) | Resistance to change in electron distribution (η = (I-A)/2) | Hard molecules have a large energy gap. |

| Electrophilicity Index (ω) | A measure of the energy lowering upon accepting electrons | Indicates the capacity to act as an electrophile. |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.com The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions. nih.gov

Typically, red-colored regions represent areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. nih.gov Conversely, blue-colored regions indicate electron-poor areas with positive electrostatic potential, identifying likely sites for nucleophilic attack. Green or white regions are generally neutral. nih.gov For phenolic compounds, the MEP map can reveal the reactivity of the hydroxyl group and the aromatic ring, highlighting how substituents like bromine, fluorine, and trifluoromethyl groups influence the charge distribution and intermolecular interaction sites. tci-thaijo.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is also a key tool for exploring the mechanisms of chemical reactions. By modeling reaction pathways, chemists can understand how reactants are converted into products, including the identification of short-lived transition states and intermediates.

Theoretical calculations can predict the thermodynamic feasibility of a chemical reaction. By calculating the change in thermodynamic properties, such as the Gibbs free energy (ΔG), between reactants and products, it is possible to determine if a reaction can occur spontaneously under specific conditions. acs.org A negative ΔG indicates a spontaneous reaction. These calculations are crucial for designing efficient synthetic routes and understanding reaction outcomes without the need for extensive experimental trial and error. For example, calculations can determine the relative stability of different tautomers (e.g., enol vs. keto forms) of a molecule by comparing their energies. acs.org

Beyond predicting feasibility, computational modeling can elucidate the step-by-step mechanism of a reaction. This involves locating the transition state structure—the highest energy point along the reaction coordinate—that connects reactants and products. Analyzing the geometry and energy of the transition state provides critical information about the reaction's activation energy, which governs the reaction rate. This level of detailed analysis helps in understanding how factors like catalysts, solvents, or substituent groups influence the reaction pathway.

Spectroscopic Property Predictions (e.g., NMR, IR) for Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. Comparing calculated spectra with experimental data serves as a powerful method for confirming the structure of a synthesized compound. researchgate.net

DFT methods can accurately predict vibrational frequencies (IR and Raman spectra). researchgate.net The calculated frequencies are often scaled to correct for approximations in the theoretical model and to improve agreement with experimental results. Potential Energy Distribution (PED) analysis can also be performed to assign specific vibrational modes to the calculated frequencies. researchgate.net

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approximation are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net The strong correlation typically observed between calculated and experimental chemical shifts provides high confidence in the structural assignment of the molecule. researchgate.net Time-Dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), which helps in understanding the electronic transitions within the molecule. acs.orgresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol |

| p-bromophenol |

Conformational Analysis and Intermolecular Interactions

Computational and theoretical studies are pivotal in elucidating the three-dimensional structure and interaction patterns of molecules like 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol. While specific detailed computational analyses for this exact compound are not extensively documented in publicly available research, its conformational preferences and intermolecular interactions can be understood by examining the behavior of its constituent functional groups in analogous chemical environments. Such studies typically employ quantum chemical methods like Density Functional Theory (DFT) to predict stable conformations, analyze potential energy surfaces, and quantify the strength of various non-covalent interactions that govern its behavior in different phases. researchgate.netkarazin.uaresearchgate.net

The conformational flexibility of 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol is primarily centered around the rotation of the hydroxyl (-OH) group relative to the benzene (B151609) ring. The orientation of this group is significantly influenced by the presence of bulky and electronegative ortho-substituents—the bromine atom and the trifluoromethyl group. These substituents dictate the rotational energy barrier and the relative stability of the resulting conformers.

Theoretical investigations into similarly substituted phenols reveal that intramolecular hydrogen bonding can be a key factor in determining conformational preference. nih.gov In the case of 2-halophenols, studies have shown the potential for weak intramolecular hydrogen bonds between the hydroxyl hydrogen and the ortho-halogen. rsc.org However, fluorine, when covalently bonded to carbon, is known to be a poor hydrogen bond acceptor. nih.gov Therefore, an O-H···F interaction is less likely to be a dominant stabilizing force. An O-H···Br intramolecular bond is a possibility, though it is expected to be weak. rsc.org The stability of different conformers is thus a delicate balance between steric repulsion from the bulky ortho-groups and potential weak intramolecular hydrogen bonding.

The table below describes the likely primary rotational conformers based on the orientation of the hydroxyl group.

| Conformer Name | Description of O-H Orientation | Potential Stabilizing/Destabilizing Factors |

|---|---|---|